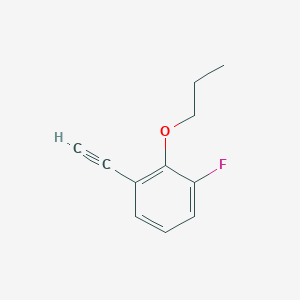
1-Ethynyl-3-fluoro-2-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-3-fluoro-2-propoxybenzene is an organic compound characterized by the presence of an ethynyl group, a fluoro substituent, and a propoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-fluoro-2-propoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 3-fluoro-2-propoxyphenylacetylene with an appropriate ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-fluoro-2-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, mild temperatures.
Substitution: NaOMe, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-3-fluoro-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-3-fluoro-2-propoxybenzene depends on its specific application. In chemical reactions, the ethynyl group can participate in various addition and substitution reactions, while the fluoro and propoxy groups influence the compound’s reactivity and stability. Molecular targets and pathways involved in biological applications are subject to ongoing research and may include interactions with enzymes or receptors.
Comparison with Similar Compounds
1-Ethynyl-3-fluorobenzene: Lacks the propoxy group, making it less versatile in certain synthetic applications.
3-Fluoro-2-propoxybenzene: Lacks the ethynyl group, reducing its reactivity in addition reactions.
1-Ethynyl-2-propoxybenzene: Positional isomer with different reactivity and properties.
Uniqueness: 1-Ethynyl-3-fluoro-2-propoxybenzene is unique due to the combination of the ethynyl, fluoro, and propoxy groups, which confer distinct reactivity and potential applications in various fields. Its structural features make it a valuable intermediate in organic synthesis and a candidate for further research in medicinal chemistry and material science.
Properties
IUPAC Name |
1-ethynyl-3-fluoro-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-3-8-13-11-9(4-2)6-5-7-10(11)12/h2,5-7H,3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOOVUMFYWEHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1F)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














